

Spectroscopic Validation of N-benzyl-2-methylpropan-1-imine: A Comparative Guide

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Compound of Interest

Compound Name: **N-benzyl-2-methylpropan-1-imine**

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This guide provides a comprehensive comparison of spectroscopic techniques for the structural validation of **N-benzyl-2-methylpropan-1-imine**. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for structural confirmation.

Structural Overview

N-benzyl-2-methylpropan-1-imine is an organic compound featuring a central imine functional group. This group is substituted with a benzyl group on the nitrogen atom and an isobutyl group on the carbon atom. The validation of this structure relies on a combination of spectroscopic methods, each providing unique insights into the molecular framework.

Comparative Spectroscopic Data

Due to the limited availability of public experimental spectra for **N-benzyl-2-methylpropan-1-imine** (CAS No. 22483-21-2)[1], the following table summarizes the predicted data based on established spectroscopic principles and analysis of analogous compounds. This serves as a benchmark for researchers in validating their synthesized samples.

Spectroscopic Technique	Functional Group/Protons	Expected Observation	Alternative Compounds for Comparison
Infrared (IR) Spectroscopy	C=N (Imine)	Strong absorption band at ~1650-1670 cm ⁻¹	N-benzylidene-tert-butylamine
C-H (sp ³ - isobutyl)	~2870-2960 cm ⁻¹	Isobutylamine	
C-H (sp ² - aromatic)	~3030-3080 cm ⁻¹	Toluene	
C=C (Aromatic)	~1450-1600 cm ⁻¹	Toluene	
¹ H NMR Spectroscopy	Aromatic protons (C ₆ H ₅)	δ ~7.2-7.4 ppm (multiplet, 5H)	N-benzyl-N-methylaniline[2]
Benzyl protons (-CH ₂ -Ph)	δ ~4.6-4.8 ppm (singlet, 2H)	N-benzyl-N-methylaniline[2]	
Imine proton (-CH=N-)	δ ~7.5-7.8 ppm (triplet, 1H)	N-benzylideneaniline[2]	
Isobutyl methine proton (-CH-)	δ ~2.2-2.4 ppm (septet, 1H)	2-Methylpropanal	
Isobutyl methyl protons (-CH ₃)	δ ~1.0-1.2 ppm (doublet, 6H)	2-Methylpropanal	
¹³ C NMR Spectroscopy	C=N (Imine)	δ ~160-170 ppm	N-benzylidene-tert-butylamine
Aromatic carbons (C ₆ H ₅)	δ ~127-140 ppm	Toluene	
Benzyl carbon (-CH ₂ -Ph)	δ ~65-70 ppm	N-benzyl-N-methylaniline[2]	
Isobutyl methine carbon (-CH-)	δ ~30-35 ppm	Isobutylamine	
Isobutyl methyl carbons (-CH ₃)	δ ~18-20 ppm	Isobutylamine	

Mass Spectrometry (MS)	Molecular Ion (M ⁺)	m/z = 161.12	N/A
Major Fragment	m/z = 91 (Tropylium ion)	N-benzylamines	
Other Fragments	m/z = 146, 118, 77, 57	N-benzylamines	

Experimental Protocols

To ensure accurate and reproducible data, the following experimental protocols are recommended:

Infrared (IR) Spectroscopy

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: A standard proton experiment is performed with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

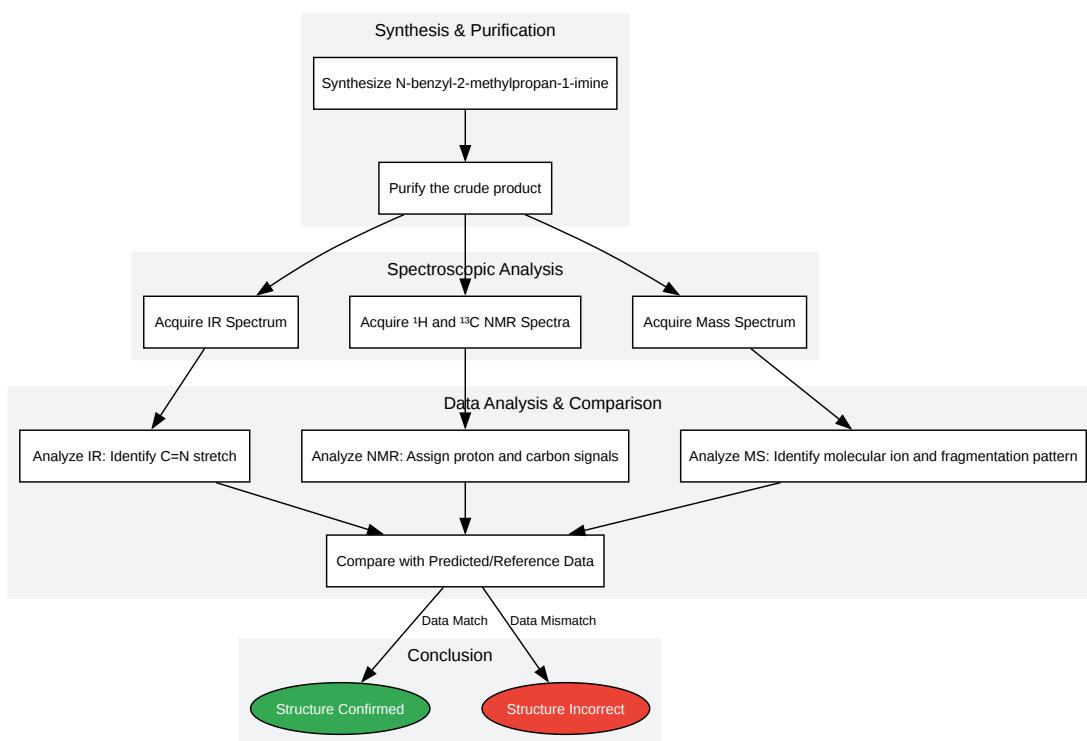
Mass Spectrometry (MS)

- Instrument: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- GC Conditions: A suitable capillary column (e.g., HP-5MS) is used with a temperature program that allows for the elution of the compound of interest. Helium is used as the carrier gas.
- MS Conditions: The EI source is operated at 70 eV. The mass analyzer is scanned over a range of m/z 40-500.

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of **N-benzyl-2-methylpropan-1-imine**.

Workflow for Spectroscopic Validation of N-benzyl-2-methylpropan-1-imine

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References

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- 2. rsc.org [rsc.org]
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